O-phospho-L-threonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Phosphatases:

O-phospho-L-threonine serves as a valuable substrate for researchers studying phosphatases. These enzymes are crucial for regulating various cellular processes by removing phosphate groups from phosphorylated molecules. By utilizing O-phospho-L-threonine as a substrate, scientists can investigate the activity, specificity, and kinetics of these phosphatases. This information is vital for understanding their roles in cellular function and potential therapeutic applications [, ].

Metabolite Identification:

O-phospho-L-threonine has been identified as a metabolite in the bacterium Escherichia coli (strain K12, MG1655). Metabolites are small molecules involved in various cellular pathways. Identifying and characterizing metabolites like O-phospho-L-threonine helps researchers understand the metabolic pathways within an organism and their potential role in health and disease [].

Protein and Peptide Analysis:

The presence of O-phospho-L-threonine in proteins and peptides can act as a marker for researchers studying these molecules. By identifying and quantifying O-phospho-L-threonine, scientists can gain insights into the phosphorylation state of proteins and peptides, which plays a crucial role in regulating their function and activity. This information is valuable for various research areas, including cell signaling, protein-protein interactions, and disease development [].

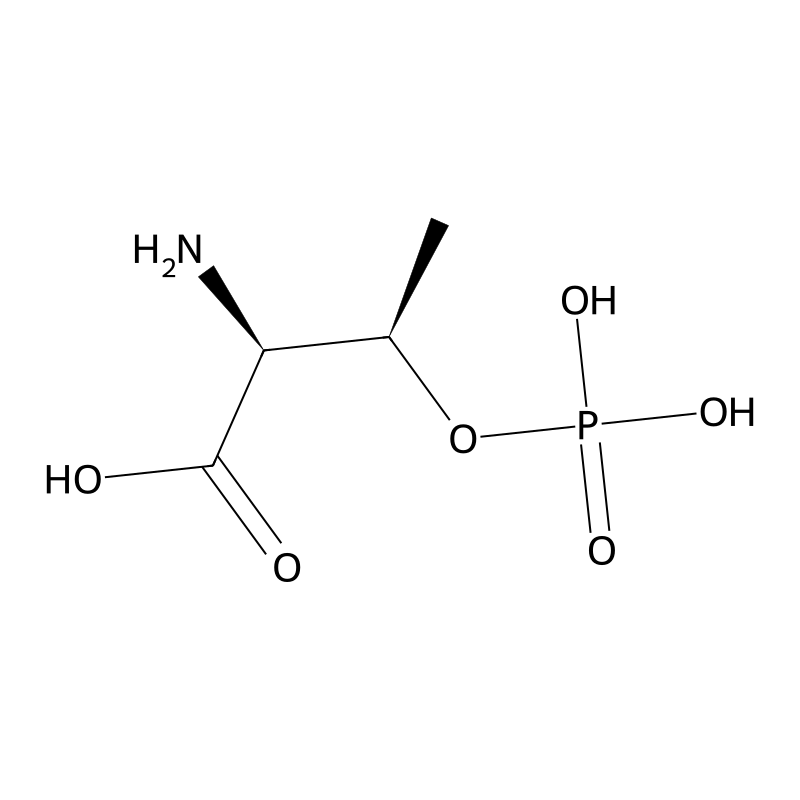

O-phospho-L-threonine is a phosphorylated derivative of the amino acid L-threonine, characterized by the addition of a phosphate group to its hydroxy side chain. The compound has the molecular formula and an average molecular weight of approximately 199.1 g/mol. It belongs to the class of organic compounds known as l-alpha-amino acids, which are essential for protein synthesis in living organisms. O-phospho-L-threonine plays a crucial role in various biochemical pathways, particularly in the metabolism of amino acids and the synthesis of proteins .

O-phospho-L-threonine does not have its own inherent mechanism of action. Its primary significance lies in its role as a substrate for studying protein phosphorylation. Protein phosphorylation is a post-translational modification where phosphate groups are added to proteins by protein kinases. This modification can alter protein activity, localization, and interactions with other molecules, ultimately influencing various cellular processes []. By studying how enzymes interact with O-phospho-L-threonine, researchers can gain insights into protein phosphorylation pathways and their regulatory functions.

- Conversion to L-threonine: It can be dephosphorylated to yield L-threonine and inorganic phosphate, catalyzed by threonine synthase .

- Biosynthesis: It is involved in the biosynthesis of other compounds, such as 2-amino-3-oxo-4-phosphonooxybutyrate through its interaction with specific enzymes .

The following reaction summarizes its conversion:

O-phospho-L-threonine exhibits significant biological activity, primarily as a substrate for enzymatic reactions in various metabolic pathways. It is particularly important in the vitamin B6 pathway within yeast, where it participates in the conversion processes that lead to the synthesis of essential metabolites . Additionally, it has been identified as a metabolite in Escherichia coli, indicating its role in bacterial metabolism .

O-phospho-L-threonine can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as threonine synthase, which catalyzes the conversion of O-phospho-L-homoserine to L-threonine, facilitating the introduction of phosphate groups during synthesis.

- Chemical Synthesis: Chemical methods may involve phosphorylation of L-threonine using phosphoric acid or phosphate esters under controlled conditions to achieve selective phosphorylation at the hydroxy group .

- Biosynthetic Pathways: In microorganisms, O-phospho-L-threonine can be biosynthesized from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid via specific enzymatic pathways .

O-phospho-L-threonine has several applications:

- Biochemical Research: It serves as a substrate for studying enzymatic reactions and metabolic pathways involving amino acids.

- Pharmaceutical Development: Its role in protein synthesis and metabolism makes it a potential candidate for drug development targeting metabolic disorders.

- Nutritional Supplements: As a derivative of an essential amino acid, it may be explored for use in dietary supplements aimed at enhancing protein intake and metabolism.

Studies have shown that O-phospho-L-threonine interacts with various enzymes, particularly threonine synthase. The presence of phosphate significantly influences reaction specificity and efficiency. For instance, when O-phospho-L-homoserine is used as a substrate, the reaction yields L-threonine with high specificity compared to other substrates like l-vinylglycine . This specificity underscores the importance of the phosphate group in binding and catalysis.

O-phospho-L-threonine shares structural similarities with other phosphorylated amino acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| O-phospho-L-threonine | C₄H₁₀N₀₆P | Phosphate at hydroxy side chain; role in amino acid metabolism |

| O-phospho-L-serine | C₄H₉N₁₀O₇P | Phosphate at serine; involved in signaling pathways |

| L-Threonine O-3-phosphate | C₄H₁₀N₀₆P | Phosphate at C3; functions similarly but differs in position |

| N-phosphonomethyl-L-threonine | C₅H₁₂N₂O₆P | Contains a phosphonomethyl group; unique structure affecting reactivity |

O-phospho-L-threonine is unique due to its specific phosphorylation site on the hydroxy group of threonine, which influences its biological activity and interaction with enzymes compared to other similar compounds.

Solid-phase peptide synthesis represents the most widely employed methodology for incorporating O-phospho-L-threonine into peptide sequences [1] [2]. The development of robust protecting group strategies has been fundamental to overcoming the inherent challenges associated with phosphoester stability during synthetic manipulations.

Fluorenylmethoxycarbonyl-Based Strategies

The introduction of the monobenzyl protecting group for the phosphate moiety marked a significant advancement in Fmoc-based phosphopeptide synthesis [2]. Fmoc-O-(benzylphosphono)-L-threonine serves as an excellent building block, demonstrating remarkable stability to piperidine deprotection conditions while minimizing β-elimination reactions [3]. This derivative can be incorporated using standard activation methods including PyBOP and TBTU, with the monoprotected phosphothreonine residue remaining stable throughout the synthesis cycle [3].

The synthesis of multiphosphorylated peptides has been achieved using Fmoc-Thr(HPO3Bzl)-OH building blocks, where researchers successfully prepared peptides containing up to nine clustered phosphorylations [4]. Temperature control during Fmoc deprotection proved critical, with optimized conditions allowing for reasonable yields and purities even with heavily phosphorylated sequences [4].

tert-Butyloxycarbonyl Chemistry Applications

Early developments in phosphopeptide synthesis utilized Boc-Thr(PO3Ph2)-OH derivatives prepared through three-step procedures involving 4-nitrobenzylcarboxyl protection, phosphorylation with diphenyl phosphorochloridate, and subsequent hydrogenolytic deprotection [5]. The diphenyl phosphate protecting groups showed excellent compatibility with Boc chemistry and could be removed efficiently using platinum-mediated hydrogenolysis [5].

Advanced Protecting Group Strategies

Recent investigations have explored dimethyl-protected phosphoamino acids combined with two-step deprotection protocols [6] [7]. These methodologies employ high acidic (SN1/SN2) systems followed by low acidic (SN2) reagent combinations to achieve complete deprotection while minimizing side reactions [7]. The TMSOTf-thioanisole-TFA system has proven particularly effective for removing methyl groups from phosphothreonine residues [8].

N-Carboxyanhydride Polymerization Techniques

The synthesis of phosphothreonine-containing polypeptides through N-carboxyanhydride ring-opening polymerization has emerged as a powerful methodology for creating biomimetic materials [9]. This approach enables the preparation of well-defined phosphorylated polypeptides with controlled molecular weights and narrow molecular weight distributions.

Monomer Design and Synthesis

The development of O-diethylphospho-L-tyrosine N-carboxyanhydride has provided a template for phosphothreonine NCA synthesis [9]. Protected phosphothreonine NCAs typically employ diethyl or dibenzyl phosphate protection to ensure stability during the polymerization process. The ring-opening polymerization mediated by hexamethyldisilazane leads to well-controlled polypeptides with molecular weights ranging from 5,000 to 50,000 Da [9].

Polymerization Control Mechanisms

Living polymerization conditions require careful optimization of temperature, pressure, and monomer purity [10]. Studies have demonstrated that combining high-vacuum techniques with low-temperature conditions significantly reduces side product formation [10]. The polymerization of phosphorylated amino acid NCAs proceeds considerably slower than non-phosphorylated analogues, requiring extended reaction times and specialized initiator systems [10].

Novel Polymerization Methodologies

Recent advances have introduced moisture-tolerant routes for NCA preparation using epoxy compounds as ultra-fast hydrogen chloride scavengers [11]. This methodology enables the preparation of over 30 different amino acid NCAs, including phosphorylated derivatives, under ambient conditions without requiring strict anhydrous techniques [11].

Deprotection Strategies for Phospho-Polypeptide Production

The selective removal of protecting groups from phosphothreonine derivatives requires carefully orchestrated deprotection sequences to maintain phosphoester integrity while achieving complete side-chain liberation.

Hydrogenolytic Deprotection Methods

Catalytic hydrogenolysis remains the method of choice for removing benzyl-type protecting groups from phosphothreonine derivatives [12] [13]. Standard conditions employ 10% palladium on charcoal under hydrogen atmosphere (1-3 atm) in protic solvents such as methanol or ethyl acetate [13]. The reaction typically proceeds within 2-4 hours at room temperature, achieving 85-95% yields with minimal side product formation [13].

Specialized catalyst pretreatment strategies have been developed to prevent unwanted saturation of aromatic protecting groups during hydrogenolysis [14]. These methods involve catalyst conditioning procedures that maintain selectivity for benzyl ether cleavage while preserving aromatic functionality [14].

Acid-Mediated Deprotection Protocols

The development of trimethylsilyl trifluoromethanesulfonate-based deprotection systems has revolutionized the removal of alkyl phosphate protecting groups [15] [8]. The TMSOTf-soft base-TFA combination operates through a hard acid mechanism, enabling the cleavage of various protecting groups including methyl, benzyl, and tert-butyl esters [15].

A critical advancement involved the implementation of two-step deprotection protocols that separate high acidic (SN1/SN2) and low acidic (SN2) treatments [16]. The first step employs 1 M TMSOTf-thioanisole-TFA at 0°C for 1.5 hours, followed by addition of dimethyl sulfide and additional TMSOTf for the second step [16]. This approach achieves complete deprotection with yields exceeding 70% while minimizing β-elimination side reactions [16].

Orthogonal Deprotection Strategies

Advanced synthetic schemes utilize orthogonal protecting group combinations to enable selective deprotection at different stages of synthesis [17]. Allyl phosphate protecting groups can be removed using Pd(PPh3)4/PhSiH3 under mild conditions that are compatible with other acid-labile groups [18]. This methodology achieves 90-95% deprotection yields within 30 minutes at room temperature [18].

Challenges in Maintaining Phosphoester Stability

The preservation of phosphoester bonds during synthetic manipulations represents one of the most significant challenges in phosphothreonine chemistry, requiring comprehensive understanding of degradation mechanisms and mitigation strategies.

β-Elimination Pathways

β-Elimination represents the primary degradation pathway for phosphothreonine derivatives under basic conditions [19]. The reaction proceeds through a base-catalyzed E2 mechanism, resulting in the formation of dehydroamino acids and inorganic phosphate [19]. Peptide sequence context significantly influences elimination rates, with proline residues flanking phosphothreonine providing substantial protection against β-elimination [19].

Quantitative studies have revealed that phosphothreonine exhibits greater stability compared to phosphoserine under identical alkaline conditions [19]. The octapeptide Arg-Arg-Arg-Arg-Pro-Thr(P)-Pro-Ala demonstrated remarkable resistance to 3 M sodium hydroxide at 50°C, with half-lives exceeding 3 hours compared to rapid elimination observed for corresponding serine-containing sequences [19].

Acid-Catalyzed Hydrolysis

Under acidic conditions, phosphoester bonds undergo protonation-assisted hydrolysis through SN2 mechanisms [20]. The stability varies significantly with pH, with half-lives exceeding 100 hours at pH 1 and 25°C [20]. Temperature elevation dramatically accelerates hydrolysis rates, with half-lives decreasing to 2-5 hours at 90°C and neutral pH [20].

Steric and Electronic Effects

Neighboring amino acid residues exert profound effects on phosphoester stability through steric and electronic interactions [19]. Proline residues adjacent to phosphothreonine create conformational constraints that significantly retard both enzymatic dephosphorylation and chemical elimination reactions [19]. These effects are attributed to restricted backbone flexibility and altered electronic environments around the phosphoester linkage [19].

Mitigation Strategies and Best Practices

Successful phosphothreonine synthesis requires implementation of multiple complementary strategies to maintain phosphoester integrity. Temperature control represents a critical factor, with reactions typically conducted at 0-4°C during acid-mediated steps and room temperature for neutral conditions [16]. Exposure to basic conditions should be minimized through rapid processing and immediate neutralization protocols [19].

The selection of appropriate protecting groups plays a fundamental role in stability maintenance. Monobenzyl phosphate groups offer optimal balance between stability and removability, while dimethyl protection requires specialized deprotection conditions but provides enhanced synthetic flexibility [6] [7].

Advanced synthetic protocols incorporate scavenger systems to neutralize reactive intermediates formed during deprotection [16]. Thioanisole and dimethyl sulfide effectively trap carbocationic species, preventing undesired alkylation reactions that can compromise phosphoester integrity [16].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

27530-80-9